molecular formula C7H12N2O B3048767 (R)-8-Amino-6-azaspiro[3.4]octan-5-one CAS No. 1810074-92-0

(R)-8-Amino-6-azaspiro[3.4]octan-5-one

Cat. No.: B3048767
CAS No.: 1810074-92-0
M. Wt: 140.18
InChI Key: DBJORCIZFLDOKK-YFKPBYRVSA-N
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Description

(R)-8-Amino-6-azaspiro[3.4]octan-5-one is a useful research compound. Its molecular formula is C7H12N2O and its molecular weight is 140.18. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated innovative methods for synthesizing spirocyclic compounds, including derivatives of "(R)-8-Amino-6-azaspiro[3.4]octan-5-one". One study presents the synthesis of 4′-alkyl-8-azaspiro[bicyclo[3.2.1]octane-3,2′-morpholin]-5′-ones, showcasing a method involving the opening of the epoxide ring followed by cyclization to obtain the target compound (Mandzhulo et al., 2016). Another approach details the synthesis of a 2-azabicyclo[3.1.0]hexane via rearrangement of a spirocyclic epoxide, highlighting the versatility of spirocyclic compounds in synthetic chemistry (Adamovskyi et al., 2014).

Drug Design and Biological Applications

Spirocyclic compounds related to "this compound" have been explored for their potential in drug design and as intermediates in the synthesis of biologically active molecules. A study on the efficient synthesis of a key intermediate of DV-7751 through optical resolution or microbial reduction exemplifies the application of such compounds in the development of novel therapeutic agents (Miyadera et al., 2000). Additionally, chiral heterospirocyclic 2H-azirin-3-amines have been identified as synthons for amino acids and peptides, underscoring the significance of spirocyclic compounds in peptide synthesis (Stamm et al., 2003).

Structural and Conformational Studies

The structural and conformational characteristics of spirocyclic compounds have also been a focus of research. For instance, the synthesis and study of 2-azaspiro[3.3]heptane-derived amino acids, which are ornithine and GABA analogues, contribute to our understanding of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Novel Antibacterial Agents

Research into novel antibacterial agents has led to the design and synthesis of compounds incorporating the azaspiro[3.4]octane moiety. A study highlights the development of 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens, demonstrating the therapeutic potential of these compounds (Odagiri et al., 2013).

Properties

IUPAC Name

(8R)-8-amino-6-azaspiro[3.4]octan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-5-4-9-6(10)7(5)2-1-3-7/h5H,1-4,8H2,(H,9,10)/t5-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBJORCIZFLDOKK-YFKPBYRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CNC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)[C@H](CNC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901262216
Record name 6-Azaspiro[3.4]octan-5-one, 8-amino-, (8R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810074-92-0
Record name 6-Azaspiro[3.4]octan-5-one, 8-amino-, (8R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1810074-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Azaspiro[3.4]octan-5-one, 8-amino-, (8R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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